molecular formula C21H20FN3O2S B2948802 2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide CAS No. 872689-17-3

2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide

Cat. No. B2948802
CAS RN: 872689-17-3
M. Wt: 397.47
InChI Key: NTXZIFPTWAPUOW-UHFFFAOYSA-N
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Description

2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antinociceptive Activity of Pyridazinone Derivatives

  • Study Overview : A study investigated the antinociceptive activity of various [6‐(4‐methoxyphenyl)‐3(2H)‐pyridazinone‐2‐yl]‐acetamide and propanamide derivatives, finding that many showed higher potency than aspirin in the Koster's Test, indicating potential for pain management applications (Doğruer et al., 2000).

Myocardial Perfusion Imaging with PET

  • Study Overview : Research on 18F-labeled pyridaben analogs for myocardial perfusion imaging (MPI) with PET demonstrated high heart uptake and promising biological properties for non-invasive cardiac imaging, highlighting the potential use of pyridazinone derivatives in medical diagnostics (Mou et al., 2012).

Antibacterial Activity of Thieno[2,3-c]pyridazines

  • Study Overview : Novel thieno[2,3-c]pyridazines showed evaluated antibacterial activities, indicating the role of pyridazinone derivatives in developing new antibacterial agents (Al-Kamali et al., 2014).

Anti-Lung Cancer Activity

  • Study Overview : A study on fluoro-substituted benzo[b]pyran derivatives, which include pyridazinone structures, showed anticancer activity against lung cancer cell lines at low concentrations, suggesting their potential as therapeutic agents (Hammam et al., 2005).

properties

IUPAC Name

2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S/c1-2-27-18-9-5-16(6-10-18)19-11-12-21(25-24-19)28-14-20(26)23-13-15-3-7-17(22)8-4-15/h3-12H,2,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXZIFPTWAPUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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